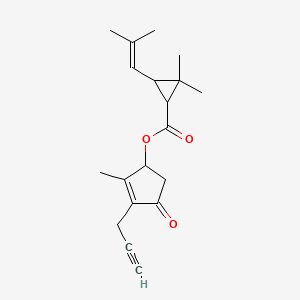
プラレトリン
概要
説明
Prallethrin is a pyrethroid insecticide . It is a yellowish to brown, oily liquid with a slightly phenolic odor . It is almost insoluble in water . It is a negative regulator of adipocyte differentiation through the regulation of early phase genes expression, such as MMP3 .
Synthesis Analysis
Pyrethrins, from which prallethrin is derived, are the final product of two major pathways merging. One pathway is responsible for the synthesis of the acid moiety (crysanthemic acid—CA and pyrethric acid—PA) and another pathway is responsible for the synthesis of the alcohol moiety or rethrolones (jasmolone, cinerolone and pyrethrolone) .Molecular Structure Analysis
The three-dimensional structure of prallethrin was retrieved from PubChem . It is structurally similar to Type I pyrethroids .Chemical Reactions Analysis
Pyrethrins are the final product of two major pathways merging. One pathway is responsible for the synthesis of the acid moiety (crysanthemic acid—CA and pyrethric acid—PA) and another pathway is responsible for the synthesis of the alcohol moiety or rethrolones (jasmolone, cinerolone and pyrethrolone) .Physical And Chemical Properties Analysis
Prallethrin is a member of cyclopropanes and a terminal acetylenic compound . It has a role as a pyrethroid ester insecticide and an agrochemical .作用機序
Target of Action
Prallethrin, a synthetic pyrethroid insecticide, primarily targets the nervous system of insects . It specifically interacts with voltage-gated sodium channels (VGSCs) in the central and peripheral nervous system .
Mode of Action
Prallethrin acts as an excitotoxin . It prevents the closure of sodium voltage-gated ion channels present in the axonal membrane . This action alters nerve function, causing paralysis in the target insect pests, eventually leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by prallethrin is the neuronal signaling pathway . By preventing the closure of VGSCs, prallethrin disrupts the normal propagation of action potentials along the nerve fibers . This disruption in neuronal signaling leads to the paralysis and eventual death of the insect.
Pharmacokinetics
The pharmacokinetics of prallethrin, like other pyrethroids, is characterized by rapid onset and association with acute, peak exposures . .
Result of Action
The molecular and cellular effects of prallethrin’s action are primarily observed in the nervous system of the affected insects. The compound’s interaction with VGSCs leads to changes in neuron firing, ultimately resulting in neurotoxicity . This neurotoxic effect manifests as paralysis in the insects, leading to their death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of prallethrin. For instance, prallethrin is commonly used as a liquid vaporizer in households, schools, and offices to repel mosquitoes . The liquid is drawn up through a porous clay carbon wick by capillary action then vaporized with a heater . This method of application can be influenced by environmental conditions such as temperature and humidity. Additionally, prallethrin is very toxic to bees and fish but has low toxicity to birds , indicating that its efficacy and impact can vary significantly among different species and ecosystems.
科学的研究の応用
家庭や公共空間における殺虫剤
プラレトリンは、ピレスロイド系殺虫剤であり、一般的に家庭、学校、オフィスで蚊を撃退するために液体蒸発器として使用されます . それは世界中で広く使用されている広域スペクトル殺虫剤です .
肺サーファクタントタンパク質との相互作用
プラレトリンの吸入は、肺サーファクタントタンパク質(SP)をこの化合物に曝露する可能性があります . SP-AおよびSP-DなどのSPは抗菌作用を有するのに対し、SP-BおよびSP-Cは肺胞壁の表面張力を低下させることによって呼気中の肺胞の崩壊を防ぎます .
肺サーファクタントタンパク質との結合親和性
プラレトリンの肺SPに対する結合親和性が調査されました . プラレトリンは、水素結合、アルキル結合、π–π相互作用、ファンデルワールス相互作用など、いくつかの相互作用を使用して、4つのSPと結合できます .
呼吸器系への潜在的な影響
プラレトリンとSPの相互作用は、肺におけるSPの重要な機能を損なう可能性があります . これにより、肺のさまざまな呼吸器疾患、病原性感染症、および悪性腫瘍に対する感受性が高まる可能性があります .
プラレトリンを研究するためのin silicoアプローチ
プラレトリンとSPの相互作用を研究するために、in silicoアプローチが使用されました . これは、プラレトリンをリガンドとして、肺SPを標的分子として使用した分子ドッキングを伴います .
環境への影響
世界中のアプリケーションにより、人間は吸入によってプラレトリンにさらされています . その結果、この化学物質の環境への影響を評価することが重要です。
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKRKQBMYOFFMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0032572 | |
| Record name | Prallethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
313.5 °C at 760 mm Hg | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
139 °C (282 °F) - closed cup | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 8 mg/L at 25 °C, In water, 8.51 ppm at 25 °C; Soluble in most organic solvents, In water, 8.03 mg/L at 25 °C and pH 5.5-5.6, In water, 4.88 mg/L at 20 °C, In hexane, methanol, xylene, >500 g/kg at 20-25 °C | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.03 at 20 °C/4 °C | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
Vapor pressure: 3.5X10-5 mm Hg at 20 °C; 1X10-4 mm Hg at 30 °C, Vapor pressure: 3.15X10-5 mm Hg at 25 °C (technical grade), 3.5X10-5 mm at 20 °C | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to increase sodium entry. /Pyrethroids/, (1) The interaction of a series of pyrethroid insecticides with the Na+ channels in myelinated nerve fibres of the clawed frog, Xenopus laevis, was investigated using the voltage clamp technique. (2) Out of 11 pyrethroids 9 insecticidally active compounds induce a slowly decaying Na+ tail current on termination of a step depolarization, whereas the Na+ current during depolarization was hardly affected. These tail currents are most readily explained by a selective reduction of the rate of closing of the activation gate in a fraction of the Na+ channels that have opened during depolarization. (3) The rate of decay of the Na+ tail current varies considerably with pyrethroid structure. After alpha-cyano pyrethroids the decay is at least one order of magnitude slower than after non-cyano pyrethroids. The decay always follows a single-exponential time course and is reversibly slowed when the temperature is lowered from 25 to 0 degrees C. Arrhenius plots in this temperature range are linear. (4) These results indicate that the relaxation of the activation gate in pyrethroid-affected Na+ channels is governed by an apparent first order, unimolecular process and that the rate of relaxation is limited by a single energy barrier. Application of transition state theory shows that after alpha-cyano pyrethroids this energy barrier is 9.6 kJ/mol higher than after non-cyano pyrethroids. (5) Differences in rate of decay of the Na+ tail current account for the reported differences in repetitive nerve activity induced by various pyrethroids. In addition, the effect of temperature on the rate of decay explains the increase in repetitive activity with cooling.. /Pyrethroids/, Type I Pyrethroid esters /lacking the alpha-cyano substituents/ affect sodium channels in nerve membranes, causing repetitive (sensory, motor) neuronal discharge and a prolonged negative afterpotential, the effects being quite similar to those produced by DDT /dichlorodiphenyltrichloroethane/. /Pyrethroid esters lacking the alpha-cyano substituent/, For more Mechanism of Action (Complete) data for Prallethrin (6 total), please visit the HSDB record page. | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow to yellow brown liquid | |
CAS RN |
23031-36-9 | |
| Record name | Prallethrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23031-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prallethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0032572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-oxo-3-(prop-2-ynyl)cyclopent-2-en-1-yl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.246 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Liquid at room temperatures | |
| Record name | Prallethrin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8169 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





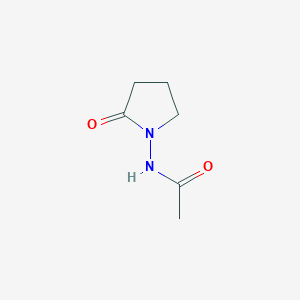
![6-[[(1S)-2-[(2-aminoacetyl)amino]-2-oxo-1-phenylethyl]-(pyridine-4-carboximidoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1677959.png)
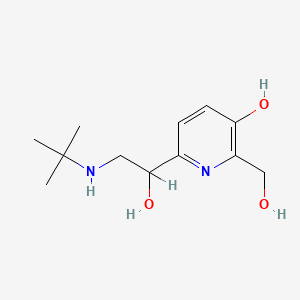
![3-(4-amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-(4,5-dihydrothiazol-2-yl)benzamide](/img/structure/B1677962.png)
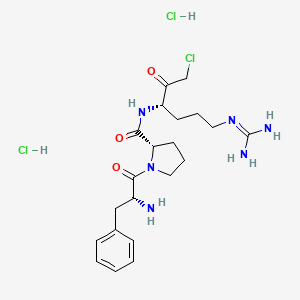

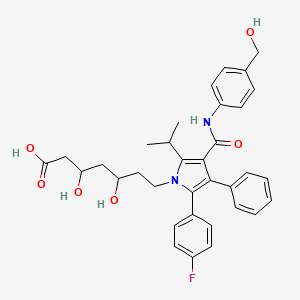
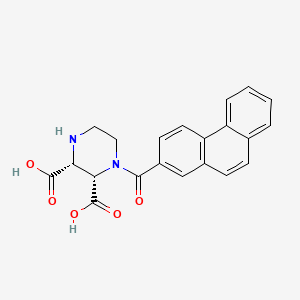
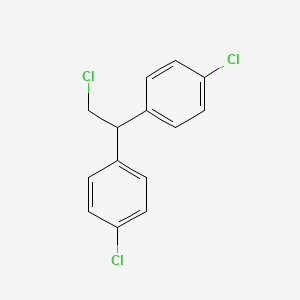

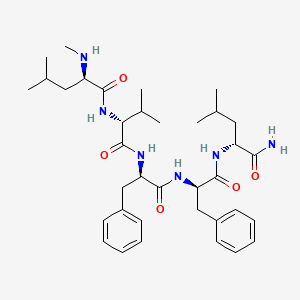
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)